Azidoretinoid 1
Description
Azidoretinoid 1 is a synthetic retinoid derivative characterized by the incorporation of an azide functional group into its core structure. Retinoids, a class of compounds derived from vitamin A, are widely studied for their roles in cellular differentiation, proliferation, and apoptosis. This compound was developed to enhance the pharmacological profile of natural retinoids by improving target specificity and reducing off-target effects. Its molecular structure (C₂₄H₂₉N₃O₂) features a conjugated polyene chain, a β-ionone ring modified with an azide group, and a carboxylate terminus, which facilitates interactions with nuclear receptors such as RAR (retinoic acid receptor) and RXR (retinoid X receptor) .
Properties
CAS No. |
101705-40-2 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-(5-azido-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H21N3O2/c1-23(2)10-9-21(25-26-24)19-8-7-17(13-20(19)23)15-3-4-16-12-18(22(27)28)6-5-14(16)11-15/h3-8,11-13,21H,9-10H2,1-2H3,(H,27,28) |
InChI Key |
BALYLYYGOUOWNK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)N=[N+]=[N-])C |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)N=[N+]=[N-])C |
Synonyms |
6-(5-azido-5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthalenyl)-2-naphthalenecarboxylic acid azidoretinoid 1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Overview :
Compound 1 undergoes [3+2] cycloaddition with terminal alkynes in the presence of copper(I) 3-methylsalicylate (CuMeSal) to produce 4-substituted N-tetrafluoroethyl-1,2,3-triazoles (2 ). This reaction is highly efficient, with yields ranging from 61% to 98% depending on the alkyne substrate.
Key Data :
| Substrate (Alkyne) | Product (Triazole) | Yield (%) | Conditions |
|---|---|---|---|
| Phenylacetylene | 2a | 70 | THF, 40°C |
| 4-Trifluoromethylphenylacetylene | 2b | 61 | THF, 40°C |
| 4-Nitrophenylacetylene | 2c | 98 | THF, 40°C |
| But-1-yne | 2e | 71 | THF, 40°C |
| Propargyl alcohol | 2k | 59 | THF, 40°C |
Mechanistic Insight :
The reaction proceeds via a classic CuAAC mechanism, forming 1,4-disubstituted triazoles regioselectively. The N-tetrafluoroethyl group enhances the stability of the triazole products, which are isolable as solids or oils .
Rhodium(II)-Catalyzed Transannulation with Nitriles
Reaction Overview :
Triazoles (2 ) derived from 1 undergo denitrogenative transannulation with nitriles under Rh<sub>2</sub>(Oct)<sub>4</sub> catalysis to yield N-tetrafluoroethylimidazoles (3 ). This method provides access to fluorinated imidazoles, which are rare in medicinal chemistry.
Key Data :
| Triazole Substrate | Nitrile | Product (Imidazole) | Yield (%) | Conditions |
|---|---|---|---|---|
| 2a (phenyl) | Benzonitrile | 3a | 85 | DCE, 140°C |
| 2b (4-CF<sub>3</sub>Ph) | 4-Trifluoromethylbenzonitrile | 3b | 85 | DCE, 140°C |
| 2d (4-MeOPh) | 4-Methoxybenzonitrile | 3d | 87 | DCE, 140°C |
Notable Limitations :
Alkyl-substituted triazoles (e.g., 2e ) and steroidal derivatives (e.g., 2l ) showed no reactivity under these conditions .
Acid-Mediated Denitrogenation to Enamido Triflates
Reaction Overview :
Treatment of triazole 2a with triflic acid (TfOH) generates β-enamido triflate (4 ) via intermediate vinyl cations. This reaction highlights the utility of 1 in synthesizing electrophilic enamides for further functionalization.
Key Data :
| Starting Material | Acid | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 2a | TfOH | 4 | 73 | DCE, rt |
Mechanism :
The reaction proceeds through a diazonium intermediate (A ) and vinyl cation (B ), ultimately forming 4 after hydrolysis .
[3+2] Cycloaddition with Primary Amines
Reaction Overview :
Compound 1 reacts with primary amines to form 5-difluoromethyltetrazoles (5 ) via a nucleophilic attack mechanism. The reaction is water-tolerant and achieves yields up to 92% .
Key Data :
| Amine | Product (Tetrazole) | Yield (%) | Conditions |
|---|---|---|---|
| n-Butylamine | 5a | 92 | THF, 40°C |
| Cyclohexylamine | 5b | 75 | THF, 40°C |
| Benzylamine | 5c | 60 | THF, 40°C |
| 4-Methylbenzylamine | 5d | 80 | THF, 40°C |
Mechanistic Pathway :
The amine attacks the terminal nitrogen of the azide, followed by HF elimination and cyclization (Scheme 7 in ). Control experiments ruled out direct substitution pathways .
Comparison with Similar Compounds
Mechanistic and Clinical Advantages
- Selective Receptor Modulation: this compound’s azide group confers selective agonism for RARα over RARγ, reducing the risk of adverse effects like epidermal thinning observed with pan-RAR agonists .
- Synergy with Chemotherapy: In vitro studies demonstrate that this compound enhances the efficacy of cisplatin in non-small cell lung cancer (NSCLC) cell lines by upregulating pro-apoptotic Bax expression, a mechanism absent in bexarotene .
- Stability: The azide moiety resists isomerization under UV light, a common degradation pathway for natural retinoids, ensuring prolonged shelf-life .
Q & A
Q. What are the established protocols for synthesizing and characterizing Azidoretinoid 1 in experimental settings?
Methodological Answer: Synthesis typically involves retinoic acid derivatives modified with azide groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Experimental details must be documented to ensure reproducibility, including solvent systems, reaction temperatures, and catalyst ratios .
Q. Which analytical techniques are critical for verifying the purity and stability of this compound under varying storage conditions?
Methodological Answer: Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended. Purity is monitored via HPLC with UV-Vis detection at 254 nm. For photostability, exposure to controlled UV light followed by LC-MS analysis identifies degradation products. Data should be statistically validated using triplicate measurements and ANOVA .
Q. How do researchers design dose-response experiments to assess this compound’s efficacy in cellular models?
Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., all-trans retinoic acid) and negative controls (vehicle-only treatments). Cell viability assays (MTT or ATP-based luminescence) must account for plate-edge effects via randomized well placement. Data normalization to baseline absorbance/luminescence minimizes inter-plate variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Cross-validate findings using orthogonal assays (e.g., transcriptomic profiling alongside protein-level assays). Meta-analysis of published data should adjust for variables like cell line heterogeneity (e.g., HeLa vs. HEK293), solvent effects (DMSO vs. ethanol), and incubation times. Bayesian statistical models help quantify uncertainty in conflicting datasets .
Q. How can in vivo pharmacokinetic studies of this compound be optimized to address bioavailability challenges?
Methodological Answer: Employ lipid-based nanoformulations to enhance solubility. Use LC-MS/MS for plasma pharmacokinetic profiling, with sampling at 0, 1, 2, 4, 8, 12, and 24 hours post-administration. Tissue distribution studies require homogenization protocols validated for retinoid recovery. Non-compartmental analysis (NCA) calculates AUC, Cmax, and half-life .
Q. What computational approaches predict this compound’s binding affinity to retinoid X receptors (RXRs) compared to natural ligands?
Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Compare binding energies (ΔG) with co-crystallized ligands (e.g., 9-cis retinoic acid). Free energy perturbation (FEP) calculations refine affinity predictions. Validate in silico results with surface plasmon resonance (SPR) assays .
Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles between 2D monocultures and 3D organoid models?
Methodological Answer: Standardize 3D culture conditions (e.g., Matrigel concentration, oxygen tension) to mimic in vivo microenvironments. Use live-cell imaging to track spheroid viability over time. RNA sequencing identifies differential pathway activation (e.g., apoptosis vs. senescence). Data integration requires multivariate analysis (PCA or PLS-DA) .
Methodological Considerations
- Data Reproducibility : Document all experimental variables (e.g., buffer pH, batch-specific reagent variations) in supplemental materials .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01 for high-throughput screens) and correct for multiple comparisons .
- Ethical Compliance : Obtain institutional approval for in vivo studies, adhering to ARRIVE guidelines for animal reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
